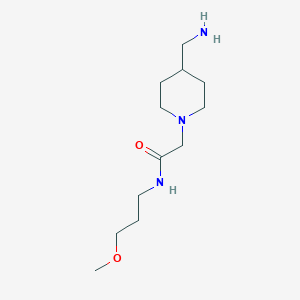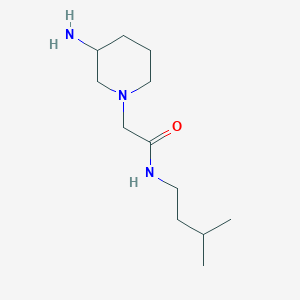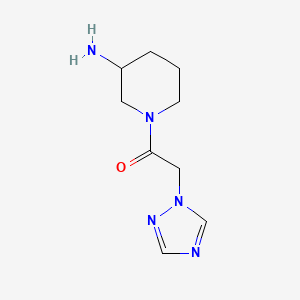
2-(4-(aminomethyl)piperidin-1-yl)-N-(3-methoxypropyl)acetamide
Overview
Description
2-(4-(Aminomethyl)piperidin-1-yl)-N-(3-methoxypropyl)acetamide (AMPMA) is an organic compound that has been used in a variety of scientific applications, including the synthesis of other compounds and the study of biochemical and physiological processes. This compound has been found to be a useful tool for laboratory experiments due to its ability to interact with other molecules and its relatively low toxicity.
Scientific Research Applications
2-(4-(aminomethyl)piperidin-1-yl)-N-(3-methoxypropyl)acetamide has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological processes, and the study of drug interactions. It has also been used to study the effects of different drugs on the human body. In addition, it has been used to study the effects of different environmental factors on the human body, such as air pollution and UV radiation.
Mechanism of Action
2-(4-(aminomethyl)piperidin-1-yl)-N-(3-methoxypropyl)acetamide acts as a proton acceptor, allowing it to interact with other molecules. It is capable of forming hydrogen bonds with other molecules, which allows it to bind to them and alter their properties. In addition, it is capable of forming covalent bonds with other molecules, which allows it to modify their structure. This allows 2-(4-(aminomethyl)piperidin-1-yl)-N-(3-methoxypropyl)acetamide to interact with other molecules and alter their properties, which can be used for various scientific applications.
Biochemical and Physiological Effects
2-(4-(aminomethyl)piperidin-1-yl)-N-(3-methoxypropyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-bacterial properties, as well as the ability to modulate the immune system. It has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. In addition, it has been found to have a role in regulating the metabolism of carbohydrates and lipids.
Advantages and Limitations for Lab Experiments
2-(4-(aminomethyl)piperidin-1-yl)-N-(3-methoxypropyl)acetamide has several advantages for laboratory experiments. It is relatively non-toxic and has a low melting point, which makes it easy to work with. In addition, it has a high solubility in water and other organic solvents, which makes it easy to dissolve and work with. However, it can be difficult to separate from other compounds, which can limit its usefulness in certain experiments.
Future Directions
2-(4-(aminomethyl)piperidin-1-yl)-N-(3-methoxypropyl)acetamide has potential applications in a variety of fields, including drug development, biochemistry, and medical research. It could be used to develop new drugs and to study the effects of existing drugs on the human body. In addition, it could be used to study the effects of environmental factors on the human body and to develop new treatments for various diseases. Finally, it could be used to study the biochemical and physiological processes of the human body and to develop new treatments for various medical conditions.
properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-17-8-2-5-14-12(16)10-15-6-3-11(9-13)4-7-15/h11H,2-10,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVPORQFLUXKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(aminomethyl)piperidin-1-yl)-N-(3-methoxypropyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid](/img/structure/B1465719.png)
![2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465720.png)
![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)
![4-[2-(4-Methoxybenzylamino)ethyl]phenol](/img/structure/B1465722.png)



![[2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B1465729.png)